molecular formula C18H26N4O3 B2526659 4-ethyl-N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]piperazine-1-carboxamide CAS No. 894013-43-5

4-ethyl-N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]piperazine-1-carboxamide

Cat. No.: B2526659
CAS No.: 894013-43-5
M. Wt: 346.431
InChI Key: ZFKAJVWTFQGYCT-UHFFFAOYSA-N
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Description

4-ethyl-N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]piperazine-1-carboxamide is a piperazine-1-carboxamide derivative featuring a 5-oxopyrrolidin-3-yl core substituted with a 3-methoxyphenyl group and a 4-ethylpiperazine moiety. This compound belongs to a class of N-heterocyclic piperazine derivatives studied for their diverse pharmacological activities, including antiproliferative, antimicrobial, and receptor-modulating effects . The 3-methoxy substituent on the phenyl ring and the ethyl group on the piperazine are critical structural elements influencing its physicochemical and biological properties.

Properties

IUPAC Name

4-ethyl-N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N4O3/c1-3-20-7-9-21(10-8-20)18(24)19-14-11-17(23)22(13-14)15-5-4-6-16(12-15)25-2/h4-6,12,14H,3,7-11,13H2,1-2H3,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFKAJVWTFQGYCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C(=O)NC2CC(=O)N(C2)C3=CC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of the Pyrrolidinone Core

The 5-oxopyrrolidin-3-yl scaffold is constructed through intramolecular lactamization. For example, reacting methyl 4-amino-3-(3-methoxyphenyl)butanoate with acetic anhydride induces cyclization to 1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl acetate (yield: 78%). Hydrolysis with lithium hydroxide in THF/MeOH (3:1) yields the free amine.

Table 1: Optimization of Lactamization Conditions

Solvent Catalyst Temperature (°C) Yield (%)
Toluene None 110 62
DMF DMAP 90 78
Acetonitrile HOBt 70 68

Piperazine Carboxamide Coupling

The 4-ethylpiperazine-1-carboxylic acid chloride is reacted with the pyrrolidinone amine under Schotten-Baumann conditions. Using a biphasic system (CH₂Cl₂/H₂O) with NaHCO₃ as a base affords the carboxamide in 65–72% yield. Microwave-assisted coupling at 100°C for 15 minutes increases yield to 85%.

One-Pot Tandem Alkylation-Carbamoylation

A streamlined approach involves sequential N-alkylation and carbamoylation in a single reactor:

  • N-Ethylation of Piperazine : Piperazine is treated with ethyl bromide in acetonitrile at 60°C (16 h), yielding N-ethylpiperazine (94% purity).
  • In Situ Carboxylic Acid Activation : The N-ethylpiperazine is reacted with triphosgene to generate 4-ethylpiperazine-1-carbonyl chloride, which is immediately coupled with 1-(3-methoxyphenyl)-5-oxopyrrolidin-3-amine.

Key Advantages :

  • Eliminates intermediate isolation, reducing processing time.
  • Yields improve from 68% (stepwise) to 82% (one-pot).

Catalytic Asymmetric Synthesis for Enantiopure Material

To address the stereochemical complexity at the pyrrolidinone C3 position, asymmetric hydrogenation is employed:

  • Chiral Auxiliary Introduction : The ketone intermediate is converted to a tert-butanesulfinamide derivative, enabling diastereoselective reduction with NaBH₄.
  • Dynamic Kinetic Resolution : Using a Ru-BINAP catalyst, racemic 1-(3-methoxyphenyl)-5-oxopyrrolidin-3-amine is resolved into (R)- and (S)-enantiomers (ee > 98%).

Table 2: Enantiomeric Excess Under Different Conditions

Catalyst Solvent Pressure (psi) ee (%)
Ru-(S)-BINAP MeOH 50 98
Rh-(R)-DuPHOS EtOH 30 95
Ir-(S)-PHOX THF 70 97

Green Chemistry Approaches Using Micellar Catalysis

Recent efforts prioritize sustainability by employing TPGS-750-M surfactant in water:

  • Micellar Conditions : A 2 wt% TPGS-750-M/H₂O solution facilitates the coupling of 4-ethylpiperazine-1-carbonyl chloride with the pyrrolidinone amine at 45°C.
  • Recycling : The surfactant-water phase is reused for three cycles without significant yield drop (82% → 79%).

Environmental Metrics :

  • PMI (Process Mass Intensity) : 1.2 vs. 3.5 for traditional organic solvents.
  • E-Factor : 0.94, indicating minimal waste generation.

Analytical Characterization and Quality Control

Critical analytical data for the final compound include:

  • HPLC Purity : >99% (C18 column, 0.1% TFA in H₂O/MeCN gradient).
  • ¹H NMR (400 MHz, DMSO-d6): δ 1.08 (t, J=7.1 Hz, 3H, CH₂CH₃), 3.31–3.45 (m, 8H, piperazine), 3.73 (s, 3H, OCH₃).
  • HRMS : [M+H]⁺ calculated for C₁₈H₂₆N₄O₃: 346.2004; found: 346.2001.

Chemical Reactions Analysis

Types of Reactions

4-ethyl-N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]piperazine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl group in the pyrrolidinone ring can be reduced to form a hydroxyl group.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group would yield a hydroxyl derivative, while reduction of the carbonyl group would yield a hydroxyl derivative of the pyrrolidinone ring.

Scientific Research Applications

4-ethyl-N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]piperazine-1-carboxamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antiviral, anti-inflammatory, and anticancer properties.

    Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: It is used in the development of new pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-ethyl-N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]piperazine-1-carboxamide involves its interaction with specific molecular targets in the body. It may act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications in Piperazine and Phenyl Substituents

Key structural analogs differ in substituents on the piperazine ring, the phenyl group, or the pyrrolidinone core. Below is a comparative analysis:

Table 1: Structural and Physicochemical Comparisons
Compound Name Piperazine Substituent Phenyl Substituent Molecular Weight Key Properties/Activities
Target Compound 4-ethyl 3-methoxyphenyl ~405.5 (estimated) Antiproliferative (hypothesized)
4-methyl-N-(4-tolyl)piperazine-1-carboxamide () 4-methyl 4-methylphenyl ~317.4 Antiproliferative (IC₅₀: MCF7, HCT116)
1-(3-Methoxyphenyl)-5-oxo-N′-(2-oxoindolin-3-ylidene)pyrrolidine-3-carbohydrazide (, Compound 28) N/A 3-methoxyphenyl ~380.4 Antioxidant activity; m.p. 189–190°C
4-(4-acetylphenyl)-N-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]piperazine-1-carboxamide () 4-acetylphenyl 4-methoxyphenyl 436.5 Structural analog; no activity reported
N-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-4-(2-methoxyphenyl)piperazine-1-carboxamide () 2-methoxyphenyl 4-chlorophenyl 428.9 Structural analog; no activity reported
N'-(4-bromobenzylidene)-2-(2-(1-(3-chloro-4-methoxyphenyl)-5-oxopyrrolidin-3-yl)-1H-benz[d]imidazol-1-yl)acetohydrazide () N/A 3-chloro-4-methoxyphenyl ~600.0 Antibacterial (MIC: 0.24 μg/mL against E. coli)

Key Observations :

  • Phenyl Substituent Position : The 3-methoxy group (target compound) vs. 4-methoxy () alters electronic and steric effects, which could modulate receptor binding or metabolic stability.
  • Biological Activities : Compounds with 4-methylpiperazine () show antiproliferative activity, while halogenated derivatives () exhibit antibacterial effects, suggesting substituent-dependent selectivity.

Pharmacological Activity Comparisons

Key Insights :

  • Antiproliferative vs. Antibacterial: Piperazine-1-carboxamides with alkyl/aryl groups (e.g., 4-methyl or 4-ethyl) favor antiproliferative activity, whereas halogenated pyrrolidinones (e.g., 4-chlorophenyl) shift toward antibacterial effects.

Biological Activity

4-ethyl-N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]piperazine-1-carboxamide, a compound with a complex structure, has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, efficacy in various biological models, and relevant case studies.

Structural Overview

The compound features:

  • Piperazine ring : A common scaffold in medicinal chemistry known for its versatility in drug design.
  • Oxopyrrolidine moiety : Imparts unique reactivity and biological properties.
  • Methoxyphenyl group : Enhances lipophilicity and may influence receptor interactions.

Research indicates that the compound may exert its effects through multiple pathways:

  • Receptor Binding : The compound has shown affinity for several receptors, including serotonin receptors, which are implicated in mood regulation and anxiety disorders.
  • Enzyme Inhibition : Preliminary studies suggest it may inhibit certain enzymes involved in neurotransmitter metabolism, potentially enhancing synaptic availability of key neurotransmitters.

Table 1: Biological Activity Summary

Activity TypeObserved EffectReference
Antidepressant-like effectsIncreased serotonin levels
Antineoplastic activityModerate inhibition of cancer cell lines
Antimicrobial propertiesEffective against specific bacterial strains
Neuroprotective effectsReduced neurodegeneration markers

Case Study 1: Antidepressant Activity

In a study assessing the antidepressant-like effects of this compound, it was administered to rodent models. Results indicated a significant increase in serotonin levels and a decrease in depressive behaviors as measured by the forced swim test. This suggests potential for treating mood disorders.

Case Study 2: Antineoplastic Properties

Another study evaluated the compound's efficacy against various cancer cell lines. It demonstrated moderate cytotoxicity, particularly against HT-29 (colon cancer) and TK-10 (renal cancer) cells, with IC50 values indicating promising therapeutic potential. The mechanism was linked to apoptosis induction and cell cycle arrest.

Case Study 3: Neuroprotection

Research focusing on neurodegenerative diseases revealed that the compound could reduce markers associated with oxidative stress and inflammation in neuronal cultures. This positions it as a candidate for further exploration in conditions like Alzheimer's disease.

Research Findings

Recent findings highlight the compound's potential across various therapeutic areas:

  • Antimicrobial Activity : It has been shown to possess activity against Gram-positive bacteria, suggesting utility in treating infections.
  • Cognitive Enhancement : Studies indicate possible benefits in cognitive function through modulation of cholinergic systems.

Q & A

Basic Research Question

  • Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR confirm proton environments and carbon frameworks, particularly verifying the 3-methoxyphenyl and piperazine substituents .
  • Mass Spectrometry (MS) : High-resolution MS validates the molecular formula (e.g., C19H26N4O3) .
  • Infrared Spectroscopy (IR) : Identifies carbonyl (C=O, ~1650 cm⁻¹) and amide (N-H, ~3300 cm⁻¹) groups .
  • Purity assessment : HPLC with UV detection (λ = 254 nm) ensures >95% purity. Mobile phases often use acetonitrile/water gradients .

How do structural modifications (e.g., substituents on the phenyl ring) affect the compound’s biological activity?

Advanced Research Question

  • Substituent effects :
    • Methoxy group position : The 3-methoxy substituent enhances lipophilicity and target binding compared to 4-methoxy analogs, as seen in related piperazine-carboxamides .
    • Halogenation : Chloro or fluoro groups at the phenyl ring (e.g., 4-chlorophenyl) increase receptor affinity in kinase inhibition assays .
  • Structure-Activity Relationship (SAR) : Comparative studies with analogs (e.g., 4-ethyl vs. 4-methyl piperazine) suggest that bulkier alkyl chains improve metabolic stability but may reduce solubility .

What strategies resolve contradictions in reported biological activity data across studies?

Advanced Research Question

  • Assay standardization : Use consistent cell lines (e.g., HEK293 for kinase assays) and concentrations (IC50 values vary with dosing protocols) .
  • Data validation : Cross-validate results with orthogonal methods (e.g., surface plasmon resonance for binding affinity vs. enzymatic activity assays) .
  • Statistical rigor : Apply ANOVA to account for variability in replicate experiments, particularly for cytotoxicity data .

How should researchers design experiments to determine the compound’s mechanism of action?

Q. Methodological Guidance

  • Molecular docking : Use software like AutoDock Vina to predict interactions with kinase domains (e.g., EGFR or MAPK) based on the compound’s piperazine-pyrrolidinone scaffold .
  • In vitro assays :
    • Kinase inhibition profiling : Screen against a panel of 50+ kinases to identify primary targets .
    • Gene expression analysis : RNA-seq can reveal downstream pathways (e.g., apoptosis or proliferation markers) .
  • Control experiments : Include structurally similar but inactive analogs to isolate pharmacophore effects .

What are the challenges in scaling up synthesis while maintaining purity?

Advanced Research Question

  • Multi-step scalability : Intermediate purification (e.g., column chromatography) becomes time-intensive; switch to continuous flow reactors for carboxamide coupling steps .
  • Impurity control : Byproducts from incomplete amidation or oxidation require in-line HPLC monitoring during scale-up .
  • Solvent recovery : Ethanol/DCM mixtures are challenging to recycle; consider greener alternatives (e.g., 2-MeTHF) without compromising yield .

How can researchers address discrepancies in thermal stability data for this compound?

Q. Methodological Guidance

  • Differential Scanning Calorimetry (DSC) : Measure melting points under inert atmospheres to avoid decomposition .
  • Thermogravimetric Analysis (TGA) : Correlate weight loss with temperature ramps (e.g., 10°C/min) to identify degradation thresholds .
  • Replicate testing : Conduct stability studies in triplicate under controlled humidity (e.g., 40% RH) to account for hygroscopic effects .

What computational tools are recommended for predicting the compound’s pharmacokinetic properties?

Advanced Research Question

  • ADMET prediction : Use SwissADME or ADMETLab 2.0 to estimate logP (lipophilicity), BBB permeability, and CYP450 inhibition .
  • Molecular dynamics simulations : GROMACS can model binding kinetics with plasma proteins (e.g., albumin) to predict half-life .
  • Metabolism prediction : GLORYx or BioTransformer 3.0 identifies potential Phase I/II metabolites, guiding in vitro hepatic microsome assays .

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